molecular formula C19H23N3O6S2 B2643329 N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 794550-72-4

N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2643329
CAS RN: 794550-72-4
M. Wt: 453.53
InChI Key: DIIXAPGWEDKCKR-UHFFFAOYSA-N
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Description

N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O6S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

Compounds structurally related to the specified molecule have been investigated for their potential in inhibiting certain enzymes, which is crucial for developing therapeutic agents. For instance, polymethoxylated-pyrazoline benzene sulfonamides have been synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines, and for inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. These compounds displayed superior CA inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the nanomolar range, suggesting their potential as leads for further investigation in medicinal chemistry (Kucukoglu et al., 2016).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds, such as the unusual base-catalyzed exchange in the synthesis of deuterated molecules, highlights the complex interactions and sensitivity of these molecules to base-promoted exchange reactions. This is significant for the synthesis of bioanalytical standards and potentially active pharmaceutical ingredients, underscoring the importance of understanding the chemical behavior of such compounds (Rozze & Fray, 2009).

Molecular Interactions and Material Science

The study of molecular interactions, as seen in the examination of methyl acetate with aqueous solutions of quinoxaline derivatives, provides insights into the effect of temperature and concentration on such interactions. These findings have implications for material science and the development of novel materials with specific volumetric and acoustic properties (Raphael et al., 2015).

properties

IUPAC Name

N-[3-[3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-15-8-9-19(28-2)16(11-15)18-12-17(20-22(18)30(4,25)26)13-6-5-7-14(10-13)21-29(3,23)24/h5-11,18,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIXAPGWEDKCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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